molecular formula C12H14N2O2S B7906921 1-(Phenylethynesulfonyl)piperazine

1-(Phenylethynesulfonyl)piperazine

Cat. No.: B7906921
M. Wt: 250.32 g/mol
InChI Key: AZCXAHAYRYJSMN-UHFFFAOYSA-N
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Description

1-(Phenylethynesulfonyl)piperazine: is a chemical compound characterized by the presence of a piperazine ring substituted with a phenylethynesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylethynesulfonyl)piperazine can be synthesized through the reaction of piperazine with phenylethynesulfonyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylethynesulfonyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylethynesulfonyl group can undergo oxidation or reduction reactions, leading to different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different sulfonyl derivatives.

Scientific Research Applications

1-(Phenylethynesulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylethynesulfonyl)piperazine involves its interaction with specific molecular targets. The phenylethynesulfonyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Phenylpiperazine: A simpler analog without the sulfonyl group, used in various pharmaceutical applications.

    1-(Phenylsulfonyl)piperazine: Similar to 1-(Phenylethynesulfonyl)piperazine but lacks the ethynyl group, affecting its reactivity and applications.

    1-(Phenylethynyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both the phenylethynyl and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1-(2-phenylethynylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12/h1-5,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCXAHAYRYJSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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